molecular formula C17H20N2OS B2499947 (4-Methylthiazol-5-yl)(3-phenylazepan-1-yl)methanone CAS No. 2034382-83-5

(4-Methylthiazol-5-yl)(3-phenylazepan-1-yl)methanone

Cat. No.: B2499947
CAS No.: 2034382-83-5
M. Wt: 300.42
InChI Key: YZQDKONKLVWQEP-UHFFFAOYSA-N
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Description

(4-Methylthiazol-5-yl)(3-phenylazepan-1-yl)methanone is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic applications. This compound is characterized by its unique structure, which includes a thiazole ring and an azepane ring, making it a subject of interest for various chemical and biological studies.

Scientific Research Applications

(4-Methylthiazol-5-yl)(3-phenylazepan-1-yl)methanone has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential effects on biological systems and pathways.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Future Directions

The results of in vitro and in silico studies suggest that thiazole and oxadiazole incorporated heterocycles, which are present in “(4-Methylthiazol-5-yl)(3-phenylazepan-1-yl)methanone”, can match the structural requirements for further development of novel therapeutic agents . This indicates potential future directions in the development of new drugs.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methylthiazol-5-yl)(3-phenylazepan-1-yl)methanone typically involves multi-step organic reactionsSpecific reaction conditions such as temperature, solvents, and catalysts are crucial for optimizing the yield and purity of the compound .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, which are essential for commercial applications.

Chemical Reactions Analysis

Types of Reactions

(4-Methylthiazol-5-yl)(3-phenylazepan-1-yl)methanone undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of (4-Methylthiazol-5-yl)(3-phenylazepan-1-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • (4-Methylthiazol-5-yl)(3-phenylpiperidin-1-yl)methanone
  • (4-Methylthiazol-5-yl)(3-phenylmorpholin-1-yl)methanone

Uniqueness

Compared to similar compounds, (4-Methylthiazol-5-yl)(3-phenylazepan-1-yl)methanone stands out due to its unique combination of the thiazole and azepane rings. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

(4-methyl-1,3-thiazol-5-yl)-(3-phenylazepan-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2OS/c1-13-16(21-12-18-13)17(20)19-10-6-5-9-15(11-19)14-7-3-2-4-8-14/h2-4,7-8,12,15H,5-6,9-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZQDKONKLVWQEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)C(=O)N2CCCCC(C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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